molecular formula C24H25N5O3 B271874 {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine

Cat. No. B271874
M. Wt: 431.5 g/mol
InChI Key: DIWSXPNQUVHHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine, also known as ETTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETTB belongs to the class of compounds known as tetrazoles, which have been shown to possess a wide range of biological activities such as antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound has been shown to bind to the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, thereby preventing the formation of a functional cell wall. This leads to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have a high affinity for bacterial cells and is rapidly taken up by the bacteria. This compound has also been shown to have a long half-life, making it suitable for use in therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial pathogens. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain therapeutic applications.

Future Directions

There are several potential future directions for research on {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, there is a need for further research on the mechanism of action of this compound, which could lead to the development of more effective antibacterial agents. Finally, there is a need for clinical trials to evaluate the efficacy of this compound in humans, which could lead to its approval for use in therapeutic applications.

Synthesis Methods

The synthesis of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine involves a multi-step process that begins with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyltetrazole in the presence of a catalyst. The resulting intermediate is then reacted with 4-methoxybenzylamine to yield the final product, this compound. The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess significant antibacterial activity against a range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been shown to exhibit antifungal activity against Candida albicans, a common fungal pathogen.

properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C24H25N5O3/c1-3-31-23-15-19(17-25-16-18-9-12-21(30-2)13-10-18)11-14-22(23)32-24-26-27-28-29(24)20-7-5-4-6-8-20/h4-15,25H,3,16-17H2,1-2H3

InChI Key

DIWSXPNQUVHHCH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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